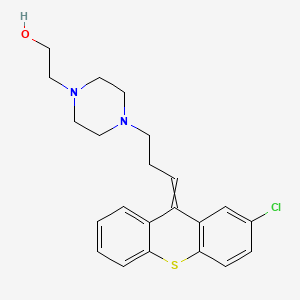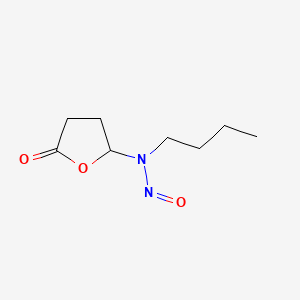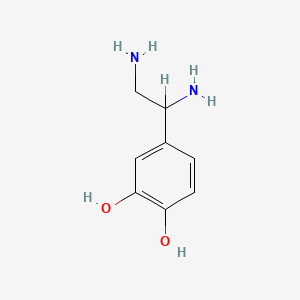
Clopenthixol
Vue d'ensemble
Description
Clopenthixol, also known as clopentixol, is a typical antipsychotic drug belonging to the thioxanthene class. It was introduced by Lundbeck in 1961 and is used primarily for the treatment of schizophrenia and other psychotic disorders. This compound is a mixture of cis and trans isomers, with the cis isomer, zuthis compound, being more widely used due to its higher efficacy .
Mécanisme D'action
Clopenthixol, also known as trans-Clopenthixol, this compound, trans, Clopentixol, or Chlorpenthixol, is a typical antipsychotic drug of the thioxanthene class .
Target of Action
This compound primarily targets D1 and D2 dopamine receptors . These receptors play a crucial role in the regulation of cognition, learning, and motor control.
Mode of Action
This compound acts by antagonizing the D1 and D2 dopamine receptors .
Pharmacokinetics
It’s known that the drug is administered orally . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of dopaminergic activity in the brain. This can lead to a decrease in symptoms of psychosis, such as hallucinations and delusions . It can also result in side effects, particularly movement disorders, due to the drug’s impact on motor control pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, individual differences in metabolism can affect how the drug is processed in the body. Additionally, interactions with other medications can impact the drug’s effectiveness and risk of side effects . It’s important for healthcare providers to consider these factors when prescribing this compound.
Analyse Biochimique
Biochemical Properties
Clopenthixol plays a significant role in biochemical reactions by acting as an antagonist at D1 and D2 dopamine receptors . This interaction inhibits the action of dopamine, a neurotransmitter, which is crucial in the treatment of psychotic disorders. This compound also interacts with other biomolecules such as serotonin and adrenergic receptors, contributing to its antipsychotic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, particularly those involving dopamine receptors . This alteration can lead to changes in gene expression and cellular metabolism, ultimately reducing the symptoms of psychosis. This compound’s impact on cell signaling pathways also affects neurotransmitter release and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to D1 and D2 dopamine receptors, where it acts as an antagonist . This binding inhibits the action of dopamine, reducing its stimulatory effects on the brain. This compound also affects other receptors, such as serotonin and adrenergic receptors, which contribute to its overall antipsychotic effects . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces psychotic symptoms without causing significant adverse effects . At high doses, this compound can cause toxic effects, including sedation, motor impairment, and cardiovascular issues . Threshold effects have been observed, where the therapeutic effects plateau at a certain dosage, and increasing the dose further does not enhance the benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes metabolize this compound into its active and inactive metabolites, which are then excreted from the body. The metabolic pathways of this compound can affect its efficacy and safety, as variations in enzyme activity can lead to differences in drug levels and response .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific tissues, such as the brain, where it exerts its therapeutic effects . The distribution of this compound can influence its efficacy and side effects, as higher concentrations in certain tissues may lead to increased therapeutic or adverse effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cell membrane, where it interacts with dopamine receptors . This localization is crucial for its antagonistic effects on dopamine signaling. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications can influence its stability, activity, and overall therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Clopenthixol is synthesized through a series of chemical reactions starting from thioxantheneThe final step involves the reaction with piperazine to form this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is purified through recrystallization and other separation techniques to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Clopenthixol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thioxanthene derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the thioxanthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while alkylation involves alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated and alkylated thioxanthenes.
Applications De Recherche Scientifique
Clopenthixol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of thioxanthenes and their derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders. It is also studied for its potential use in treating other neurological conditions.
Industry: Employed in the development of new antipsychotic drugs and as a reference standard in pharmaceutical quality control .
Comparaison Avec Des Composés Similaires
Clopenthixol is compared with other thioxanthene derivatives and phenothiazines:
Zuthis compound: The cis isomer of this compound, more effective and widely used.
Flupenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: Used for treating neuroses with anxiety and tension.
Thiothixene: Employed in the treatment of schizophrenia and bipolar mania.
Uniqueness: this compound is unique due to its balanced efficacy and side effect profile. It is particularly effective in managing symptoms of aggression, impulsiveness, and hallucinations in psychotic patients .
Propriétés
IUPAC Name |
2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPIAZLQTJBIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048223 | |
| Record name | Clopenthixol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
982-24-1 | |
| Record name | Clopenthixol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=982-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopenthixol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopenthixol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one](/img/structure/B1202675.png)




